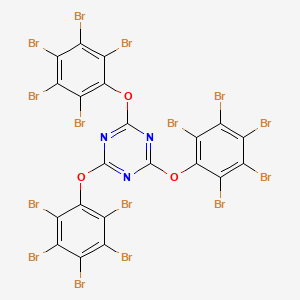

1,3,5-Triazine, 2,4,6-tris(pentabromophenoxy)-

Description

Replacement Dynamics for Legacy Brominated Flame Retardants

The phase-out of PBDEs under the Stockholm Convention (2009) and REACH regulations created a critical demand for alternatives that retained efficacy while reducing environmental persistence. TTBP-TAZ emerged as part of a broader class of "novel" BFRs designed to address these gaps. Unlike PBDEs, which exhibit bioaccumulative potential, TTBP-TAZ’s higher molecular weight (MW = 1367 g/mol) and polymeric structure reduce volatility and bioavailability.

Industry adoption followed a two-tiered rationale:

- Performance parity : TTBP-TAZ demonstrated a limiting oxygen index (LOI) of 33–35% in epoxy resins, comparable to decabromodiphenyl ether (DecaBDE).

- Regulatory alignment : Its absence from early hazardous substance lists (e.g., EU RoHS 2002) facilitated rapid integration.

A 2014 study detected TTBP-TAZ in 61% of consumer electronics plastics (2012 manufacture) but none in pre-2006 samples, confirming its post-PBDE emergence.

| Legacy BFR (PBDEs) | TTBP-TAZ Replacement Rationale |

|---|---|

| Low MW (~500 g/mol) | High MW (1367 g/mol) reduces leaching |

| Bioaccumulative | Reduced bioavailability |

| Banned post-2009 | Compliant with REACH 2010 |

Patent Landscape Analysis of Triazine-Based Flame Retardant Innovations

Patent activity for triazine flame retardants surged post-2010, focusing on halogenated derivatives and polymer compatibility. Key patents include:

- WO2020172356A1 (2020) : Describes nitrogen-enhanced halogenated systems where TTBP-TAZ’s triazine core synergizes with phosphates to reduce antimony oxide use.

- Polymer compatibility claims : Patents emphasize TTBP-TAZ’s stability in polypropylene (PP) and ethylene-vinyl acetate (EVA) up to 300°C, critical for injection molding.

Notably, MCA® PPM Triazines (2017) exemplify industrial scaling, combining TTBP-TAZ with morpholine groups to enhance char formation in cables. This innovation reduced aluminum trihydroxide (ATH) loadings by 50% while maintaining flame-retardant performance.

Chronological Adoption in Polymer Manufacturing Sectors

TTBP-TAZ’s adoption timeline reflects sector-specific regulatory pressures:

- 2010–2012 : Early use in electronics (UL94 V-0 compliance for circuit boards).

- 2013–2015 : Expansion into automotive interiors (PP-based components).

- 2016–2020 : Integration into construction foams (ASTM E84 Class A ratings).

A 2014 analysis found TTBP-TAZ in 8/13 consumer electronics plastics (0.01–1.9% by weight), with dust concentrations peaking at 22,150 ng/g near electronic devices. By contrast, 0/13 pre-2006 samples contained the compound, underscoring its rapid market penetration.

Adoption Drivers :

Properties

IUPAC Name |

2,4,6-tris(2,3,4,5,6-pentabromophenoxy)-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21Br15N3O3/c22-1-4(25)10(31)16(11(32)5(1)26)40-19-37-20(41-17-12(33)6(27)2(23)7(28)13(17)34)39-21(38-19)42-18-14(35)8(29)3(24)9(30)15(18)36 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBOHDQAKNYHRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=NC(=NC(=N2)OC3=C(C(=C(C(=C3Br)Br)Br)Br)Br)OC4=C(C(=C(C(=C4Br)Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21Br15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068922 | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(pentabromophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1540.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54203-05-3 | |

| Record name | 2,4,6-Tris(2,3,4,5,6-pentabromophenoxy)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54203-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(2,3,4,5,6-pentabromophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054203053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(2,3,4,5,6-pentabromophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(pentabromophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Triazine, 2,4,6-tris(pentabromophenoxy)- can be synthesized through the nucleophilic substitution of cyanuric chloride with pentabromophenol. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions to ensure complete substitution.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Triazine, 2,4,6-tris(pentabromophenoxy)- primarily undergoes nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the bromine atoms. This makes the triazine ring more susceptible to attack by nucleophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO, with the addition of a base to deprotonate the nucleophile.

Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the brominated phenoxy groups, using oxidizing agents like potassium permanganate or hydrogen peroxide. Reduction reactions are less common but can be achieved using reducing agents like lithium aluminum hydride.

Major Products: The major products of these reactions depend on the nucleophile used. For example, substitution with an amine would yield a tris(aminophenoxy) derivative, while oxidation might produce a quinone derivative.

Scientific Research Applications

1,3,5-Triazine, 2,4,6-tris(pentabromophenoxy)- has several scientific research applications:

Chemistry: Used as a flame retardant in polymers and textiles due to its high bromine content.

Biology: Investigated for its potential use in biological assays and as a probe for studying protein-ligand interactions.

Medicine: Explored for its potential use in drug delivery systems and as a component in diagnostic imaging agents.

Industry: Widely used in the production of flame-retardant materials, including plastics, textiles, and electronic components.

Mechanism of Action

The mechanism by which 1,3,5-Triazine, 2,4,6-tris(pentabromophenoxy)- exerts its effects is primarily through its ability to act as a flame retardant. The bromine atoms release free radicals upon heating, which interfere with the combustion process by capturing free radicals generated during the burning of materials. This action helps to slow down or stop the spread of fire.

Comparison with Similar Compounds

Comparison with Similar Triazine-Based Compounds

Structural and Functional Analogues

Table 1: Key Properties of Tris-PBPT and Comparable Triazine Derivatives

Flame Retardant Performance

- Tris-PBPT: Superior flame retardancy due to high bromine content. Acts via gas-phase radical quenching.

- BrPOT: Less efficient than Tris-PBPT but widely used in nanoporous materials for fullerene inclusion (e.g., C₆₀/C₇₀) due to its stable channel structure .

- TNB : Combines boron with nitrogen/phosphorus systems for synergistic flame inhibition. Preferred in eco-friendly applications but requires higher loading for equivalent performance .

Thermal and Chemical Stability

- Tris-PBPT’s bulky pentabromophenoxy groups enhance thermal stability (>300°C), making it suitable for high-temperature polymers. However, it exhibits poor solubility in common solvents, limiting processability.

- Fluorinated derivatives (e.g., pentafluorophenoxy-triazine) show lower thermal stability (~220°C) but better solubility and hydrophobicity .

Environmental and Regulatory Considerations

- Brominated Compounds : Tris-PBPT and BrPOT face scrutiny under EU REACH and EPA regulations due to bioaccumulation risks. Alternatives like TNB (boron-based) or fluorinated triazines are gaining traction .

- Fluorinated Derivatives : While avoiding bromine-related toxicity, long-term environmental persistence of fluorine remains a concern .

Biological Activity

1,3,5-Triazine, 2,4,6-tris(pentabromophenoxy)- (commonly referred to as TTBP-TAZ) is a compound notable for its applications as a flame retardant. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article synthesizes recent findings on the biological activity of TTBP-TAZ, including its metabolic pathways, cytotoxic effects, and implications for human health.

- Chemical Name : 1,3,5-Triazine, 2,4,6-tris(pentabromophenoxy)-

- CAS Number : 25713-60-4

- Molecular Formula : C21H6Br9N3O3

- Molecular Weight : 1067.43 g/mol

Metabolism and Biotransformation

Recent studies have shown that TTBP-TAZ undergoes rapid metabolism in both human and rat liver microsomes. The half-life of the compound is approximately:

- Human Liver Microsomes : 1.1 hours

- Rat Liver Microsomes : 2.2 hours

The primary metabolite identified is 2,4,6-TBP (2,4,6-tris(bromophenoxy)), which accounts for about 87% of all metabolites formed during biotransformation. In vivo experiments further demonstrated the presence of 2,4,6-TBP in rat blood and liver after exposure to TTBP-TAZ .

Cytotoxicity

TTBP-TAZ exhibits significant cytotoxic effects in various cell lines. Studies have indicated that it activates the aryl hydrocarbon receptor (AhR), leading to fatty degeneration in liver tissues. The hepatic mRNA expression analysis showed an increase in AhR activation by 18-fold , along with a 28-fold increase in fatty degeneration markers compared to control groups .

Case Studies on Anticancer Activity

Research has highlighted the potential of triazine derivatives in cancer therapy:

- A derivative of TTBP-TAZ demonstrated cytotoxicity against colon cancer cell lines (DLD-1 and HT-29), inducing apoptosis through specific intracellular signaling pathways.

- The most potent derivative showed IC50 values ranging from 13.71 μM to 17.78 μM , suggesting strong anticancer properties compared to traditional chemotherapeutics like 5-fluorouracil .

The mechanisms by which TTBP-TAZ exerts its biological effects include:

- Inhibition of Enzymatic Activity : Compounds based on the triazine core have been shown to inhibit key enzymes involved in cell proliferation and survival pathways such as phosphatidylinositol 3-kinases (PI3K) and mammalian target of rapamycin (mTOR) .

- Induction of Apoptosis : The activation of apoptotic pathways has been confirmed through increased expression of pro-apoptotic factors like BAX and decreased levels of anti-apoptotic proteins like Bcl-2 .

Toxicological Considerations

While TTBP-TAZ has demonstrated biological activity that could be leveraged for therapeutic purposes, its safety profile remains a concern:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3,5-Triazine, 2,4,6-tris(pentabromophenoxy)- in laboratory settings?

- Methodological Answer : The synthesis typically involves nucleophilic substitution using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a precursor. React with pentabromophenol in a polar aprotic solvent (e.g., DMF or THF) under reflux, using a base like K₂CO₃ to deprotonate the phenolic hydroxyl group. Purification is achieved via recrystallization from ethanol or acetonitrile. Monitor reaction progress using TLC or HPLC. Stoichiometric ratios (3:1 for phenol:triazine) and reaction time (12–24 hours) are critical for high yields .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Elemental Analysis : Confirm bromine content (theoretical ~70% for pentabromophenoxy groups).

- FTIR : Identify C-Br stretching (500–600 cm⁻¹) and triazine ring vibrations (1500–1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M–Br]⁺ fragments).

- HPLC-UV : Assess purity using a C18 column and methanol/water mobile phase (retention time calibration required). Note that ¹H/¹³C NMR may be challenging due to bromine’s quadrupolar relaxation .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and conduct reactions in a fume hood to avoid inhalation of brominated dust/aerosols. Store in airtight containers away from light. Waste disposal must comply with regulations for halogenated persistent organic pollutants (POPs). Conduct a risk assessment for potential endocrine-disrupting effects based on structural analogs .

Advanced Research Questions

Q. What experimental factors significantly influence the thermal stability and flame-retardant efficiency of this compound in polymer matrices?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (typically 300–350°C for brominated triazines) and residual char formation.

- Cone Calorimetry : Evaluate heat release rate (HRR) and smoke production in polymer composites (e.g., epoxy or polypropylene).

- Key Factors :

- Dispersion : Use SEM/EDS to ensure homogeneous distribution in the polymer.

- Synergists : Combine with antimony trioxide (1:3 ratio) to enhance flame inhibition.

- Leaching Resistance : Perform accelerated aging tests (e.g., 70°C/85% RH for 7 days) to assess stability .

Q. How can contradictions in reported flame-retardant efficiencies among similar triazine derivatives be resolved?

- Methodological Answer :

- Standardized Testing : Use UL-94 V0 or LOI (Limiting Oxygen Index) under consistent humidity/temperature.

- Multivariate Analysis : Apply factorial design (e.g., 2³ DOE) to isolate variables (bromine content, polymer compatibility, additive loading).

- Comparative Studies : Benchmark against tris(tribromophenoxy)-triazine (CAS 25713-60-4) to evaluate the impact of pentabromophenoxy substitution .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO gaps and electrostatic potential surfaces.

- Molecular Dynamics (MD) : Simulate interactions with polymer chains (e.g., polyethylene) to predict compatibility.

- Degradation Pathways : Use Gaussian or ORCA to model thermal decomposition products (e.g., HBr, brominated dioxins) .

Q. How can researchers optimize the environmental degradation of this compound to mitigate persistence?

- Methodological Answer :

- Photolysis : Expose to UV-C (254 nm) in aqueous/organic solvents; monitor degradation via LC-MS/MS.

- Biodegradation : Screen microbial consortia (e.g., Pseudomonas spp.) in soil slurry cultures; quantify debromination using ion chromatography.

- Advanced Oxidation : Test Fenton’s reagent (Fe²⁺/H₂O₂) or ozonation to break C-Br bonds. Compare kinetics using pseudo-first-order models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.